Kevetrin hydrochloride

Catalog No.
S548238
CAS No.
66592-89-0
M.F
C5H10ClN3S
M. Wt
179.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kevetrin hydrochloride

CAS Number

66592-89-0

Product Name

Kevetrin hydrochloride

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Kevetrin; thioureidobutyronitrile; thioureido butyronitrile

Canonical SMILES

C(CC#N)CSC(=N)N.Cl

The exact mass of the compound 4-Isothioureidobutyronitrile hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kevetrin hydrochloride (CAS 66592-89-0), chemically known as 3-cyanopropyl carbamimidothioate hydrochloride, is a highly water-soluble small-molecule activator of the p53 tumor suppressor pathway. Unlike traditional MDM2 antagonists that are restricted to wild-type p53, Kevetrin uniquely alters MDM2 E3 ligase processivity to stabilize wild-type p53 while simultaneously promoting the degradation of oncogenic mutant p53[1]. From a procurement perspective, the hydrochloride salt form is critical; it provides exceptional solid-state stability, >95% HPLC purity, and rapid dissolution in physiological buffers . This eliminates the need for complex organic co-solvents during formulation, making it an ideal, versatile candidate for rigorous in vitro screening and in vivo xenograft models across diverse genetic backgrounds.

Substituting Kevetrin hydrochloride with benchmark p53-MDM2 inhibitors, such as Nutlin-3a, introduces severe limitations in both assay compatibility and target spectrum. Nutlin-3a is virtually insoluble in aqueous media, necessitating the use of DMSO or complex nanodisk formulations that can induce vehicle toxicity or confound sensitive cellular assays[1]. Furthermore, Nutlin-3a strictly requires wild-type p53 to exert its apoptotic effects, rendering it useless in the approximately 50% of cancer models harboring p53 mutations [2]. Attempting to use the free base form of Kevetrin (CAS 500863-50-3) instead of the hydrochloride salt (CAS 66592-89-0) also compromises solid-state stability and batch-to-batch reproducibility. Therefore, procuring the specific hydrochloride salt of Kevetrin is essential for laboratories requiring a broadly active, easily formulated, and highly stable p53 modulator.

Superior Aqueous Solubility for Direct In Vivo Formulation

Kevetrin hydrochloride demonstrates exceptional aqueous solubility, achieving 10 mg/mL in standard PBS (pH 7.2) and up to 100 mg/mL in water with sonication. In stark contrast, the benchmark MDM2 inhibitor Nutlin-3a is practically insoluble in water, necessitating complex co-solvent systems (e.g., >10% DMSO combined with PEG300 and Tween-80) or specialized nanodisk carriers for delivery .

Evidence DimensionAqueous Solubility in PBS (pH 7.2)
Target Compound Data10 mg/mL (clear solution)
Comparator Or BaselineNutlin-3a (Insoluble; requires organic co-solvents)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsPBS (pH 7.2) at ambient temperature

Eliminates the need for organic co-solvents in preclinical formulations, reducing vehicle-induced toxicity and streamlining in vivo dosing protocols.

Pan-Genotypic p53 Pathway Activation Across Cell Lines

Unlike first-generation MDM2 antagonists such as Nutlin-3a, which are strictly efficacious only in wild-type p53 models, Kevetrin hydrochloride effectively induces apoptosis and cell cycle arrest in both wild-type (e.g., MOLM-13) and mutant (e.g., KASUMI-1) p53 cell lines [1]. It achieves this pan-genotypic activity by altering MDM2 E3 ligase processivity and promoting the degradation of oncogenic mutant p53, whereas Nutlin-3a fails to induce apoptosis in mutant backgrounds [2].

Evidence DimensionEfficacy across p53 mutational status
Target Compound DataActive in both WT (MOLM-13) and Mutant (KASUMI-1) p53 models
Comparator Or BaselineNutlin-3a (Active in WT only; inactive in mutant models)
Quantified DifferenceExpanded target spectrum to include the ~50% of cell lines harboring p53 mutations
ConditionsIn vitro viability and apoptosis assays in AML and solid tumor cell lines

Allows laboratories to procure a single, versatile active agent for p53 pathway modulation regardless of the target cell line's mutational status.

High-Purity Crystalline Salt for Batch-to-Batch Reproducibility

Supplied as a crystalline hydrochloride salt (CAS 66592-89-0), Kevetrin HCl offers a defined melting point (127–137 °C) and >95% to >98% HPLC purity . This specific salt form provides superior shelf-life stability (up to 3 years at -20°C) compared to amorphous or free-base analogs, ensuring consistent dosing and reproducible pharmacokinetics in long-term studies .

Evidence DimensionSolid-state stability and shelf life
Target Compound DataCrystalline solid, >95% purity, stable for 3 years at -20°C
Comparator Or BaselineAmorphous free base or unformulated analogs (variable stability and hygroscopicity)
Quantified DifferenceGuaranteed >95% purity with extended multi-year shelf life
ConditionsDesiccated storage at -20°C

Guarantees reliable, reproducible results across multi-year preclinical research programs, minimizing batch-to-batch variation.

Solvent-Free In Vivo Xenograft Efficacy Studies

Because Kevetrin hydrochloride achieves 10 mg/mL solubility in standard PBS, it is the optimal choice for in vivo dosing via intravenous (IV) or intraperitoneal (IP) injection. This eliminates the confounding variables and toxicities associated with DMSO or PEG-based vehicles required by insoluble comparators like Nutlin-3a.

Pan-Genotypic p53 Pathway Screening

Laboratories screening drug responses across diverse cancer cell lines can utilize Kevetrin hydrochloride as a universal p53 activator. Its ability to degrade mutant p53 and stabilize wild-type p53 removes the need to procure separate compounds (e.g., Nutlin-3a for WT and APR-246 for mutant) for different genetic backgrounds [1].

Combination Therapy Development

The clean aqueous formulation profile and broad mechanism of Kevetrin hydrochloride make it highly suitable for combination assays with standard chemotherapeutics (e.g., cisplatin). Its high water solubility prevents precipitation when mixed with other aqueous-soluble drugs in complex in vitro or in vivo experimental designs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.0283962 Da

Monoisotopic Mass

179.0283962 Da

Heavy Atom Count

10

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NL6L2371DP

Wikipedia

4-isothioureidobutyronitrile hydrochloride

Dates

Last modified: 08-15-2023
1. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From U.S. Pat. Appl. Publ. (2012), US 20120189537 A1 20120726.
2. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From PCT Int. Appl. (2010), WO 2010135170 A2 20101125.
3. Preparation of 4-isothioureido butyronitrile hydrochloride derivatives for treatment of cancer By He, Lan; Pan, Xuan From Faming Zhuanli Shenqing (2009), CN 101550098 A 20091007.
4. Preparation of protein conjugates via intermolecular disulfide bond formation By King, Te Piao; Li, Yen; Kochoumian, Loucia From Biochemistry (1978), 17(8), 1499-506.
5. Preparation of some amino sulfonamides By Miller, Ellis; Sprague, James M.; Kissinger, L. W.; McBurney, Lane F. From Journal of the American Chemical Society (1940), 62, 2099-102.

Explore Compound Types